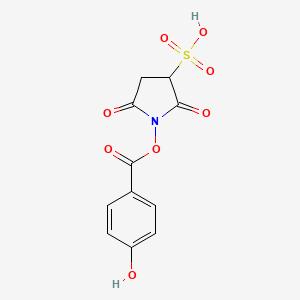

Sulfo-succinimidyl-4-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfo-succinimidyl-4-hydroxybenzoate is a water-soluble compound widely used in bioconjugation and crosslinking applications. It is known for its ability to react with primary amines on proteins, amino-modified oligonucleotides, or surfaces, introducing a 4-hydroxybenzoate linker that forms stable covalent conjugates with biomolecules possessing hydrazine linkers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-succinimidyl-4-hydroxybenzoate is synthesized by reacting succinimidyl 4-hydroxybenzoate with a sulfonating agent. The reaction typically involves the use of anhydrous solvents and controlled temperatures to ensure the stability of the product . The compound is then purified through techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the product, which is essential for its applications in bioconjugation .

Chemical Reactions Analysis

Types of Reactions

Sulfo-succinimidyl-4-hydroxybenzoate primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, which are crucial for its role in bioconjugation .

Common Reagents and Conditions

The compound reacts efficiently in aqueous solutions, often in the presence of buffers such as phosphate-buffered saline (PBS) at a pH of around 7.4. The reaction conditions are mild, typically occurring at room temperature, which helps preserve the integrity of sensitive biomolecules .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a stable amide bond. This product is used to create conjugates of proteins, peptides, or other biomolecules, facilitating various biochemical and medical applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Sulfo-succinimidyl-4-hydroxybenzoate features a sulfonic acid group, a succinimidyl ester, and a para-hydroxybenzoate moiety. This structure allows for selective reactions with primary amines on proteins and amino-modified oligonucleotides, forming stable covalent conjugates. The compound is particularly effective in creating linkages under mild conditions, preserving the integrity of sensitive biomolecules.

Chemistry

- Synthesis of Complex Molecules : this compound is employed in the synthesis of polymers and complex molecules by linking various functional groups. This capability is crucial for developing new materials with tailored properties.

Biology

- Labeling and Detection : The compound facilitates the labeling of proteins, peptides, and nucleic acids in assays. For instance, it has been used to couple with amyloid-beta peptides for neurotoxicity studies, demonstrating its utility in neurological research .

- Dual Labeling : It allows for dual labeling of disulfide-containing biomolecules, enhancing the study of protein interactions and functions .

Medicine

- Diagnostic Tools : this compound plays a crucial role in developing diagnostic tools by enabling targeted delivery of imaging agents and drugs. Its ability to form stable conjugates enhances the specificity and efficacy of therapeutic agents .

- Radiolabeling : The compound has been utilized in radiolabeling biomolecules for imaging applications, significantly impacting nuclear medicine .

Industry

- Biosensors : In industrial applications, this compound is used in producing biosensors that require precise bioconjugation for accurate detection of analytes.

Case Study 1: Neurotoxicity Research

A study utilized this compound to label amyloid-beta peptides, which were then assessed for neurotoxicity in neuronal cell lines. The findings indicated that the labeled peptides could effectively model Alzheimer's disease mechanisms, showcasing the compound's significance in neurobiological research .

Case Study 2: Drug Delivery Systems

In another study, this compound was employed to create targeted drug delivery systems that enhance the therapeutic efficacy of cancer treatments. The stable conjugates formed allowed for improved biodistribution and reduced off-target effects .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Synthesis of polymers | Tailored properties |

| Biology | Protein labeling | Enhanced detection sensitivity |

| Medicine | Diagnostic tools | Increased specificity |

| Industry | Biosensors | Accurate analyte detection |

Mechanism of Action

Sulfo-succinimidyl-4-hydroxybenzoate exerts its effects through the formation of stable amide bonds with primary amines. The sulfo-succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent bond. This mechanism is highly efficient and specific, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Sulfo-succinimidyl-4-hydroxybenzoate is unique in its water solubility and ability to form stable conjugates without the need for organic solvents. Similar compounds include:

Succinimidyl 4-hydroxybenzoate: Lacks the sulfonate group, making it less water-soluble.

Sulfo-succinimidyl 4-formylbenzoate: Similar in structure but introduces a formyl group instead of a hydroxy group, offering different reactivity.

Sulfo-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Contains a maleimide group, providing different crosslinking capabilities.

These compounds share similar applications but differ in their specific reactivity and solubility properties, making this compound a versatile and valuable tool in bioconjugation .

Biological Activity

Sulfo-succinimidyl-4-hydroxybenzoate (Sulfo-SH) is a chemical compound widely utilized in bioconjugation processes due to its unique structural features that facilitate the attachment of biomolecules. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Sulfo-SH has the molecular formula C₁₁H₉N₀₈S and contains a sulfonic acid group, a succinimidyl ester, and a para-hydroxybenzoate moiety. These components contribute to its solubility and reactivity, making it particularly effective for labeling proteins and other biomolecules under mild conditions. The compound's ability to selectively react with thiol groups is crucial for forming stable conjugates that can be utilized in various biomedical applications.

The biological activity of Sulfo-SH primarily stems from its capacity to form stable conjugates with proteins. This process involves the following key reactions:

- Formation of Conjugates : Sulfo-SH reacts with thiol groups on proteins to create stable thioether bonds.

- Labeling Biomolecules : The resulting conjugates can be labeled for detection or tracking within biological systems.

- Drug Delivery Enhancement : By attaching therapeutic agents to proteins, Sulfo-SH enhances the specificity and efficacy of drug delivery systems.

Applications in Research and Medicine

Sulfo-SH is employed in various fields due to its versatile applications:

- Bioconjugation : Used extensively for labeling proteins, antibodies, and nucleic acids.

- Drug Development : Enhances the targeting of drugs by conjugating them with specific biomolecules.

- Immunoassays : Facilitates the development of assays that require high specificity and sensitivity in detecting biomolecules.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to Sulfo-SH:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Hydroxysuccinimide | Succinimidyl group without sulfonic acid | Commonly used for general protein labeling |

| Methyl 4-hydroxybenzoate | Para-hydroxybenzoate without succinimidyl or sulfonic | Used as a preservative; less reactive |

| Sulfosuccinic acid | Contains two carboxylic acid groups | Primarily used as a surfactant |

Sulfo-SH's combination of a succinimidyl ester and a sulfonic acid group provides enhanced solubility and reactivity compared to its counterparts, making it particularly suitable for bioconjugation applications.

Study 1: Bioconjugation Efficiency

A study demonstrated the effectiveness of Sulfo-SH in forming stable conjugates with various proteins. The researchers found that the reaction conditions influenced the yield and stability of the conjugates, highlighting the importance of optimizing these parameters for successful applications in drug delivery systems.

Study 2: Drug Delivery Applications

In another investigation, Sulfo-SH was used to attach therapeutic agents to monoclonal antibodies. The resulting conjugates exhibited improved targeting capabilities in vivo, leading to enhanced therapeutic efficacy in tumor models. This study underscores the potential of Sulfo-SH in developing targeted therapies for cancer treatment.

Study 3: Immunoassay Development

A recent development involved using Sulfo-SH in enzyme-linked immunosorbent assays (ELISAs). The study reported that conjugates formed with Sulfo-SH showed increased sensitivity compared to traditional methods, enabling the detection of low-abundance biomarkers in clinical samples.

Properties

Molecular Formula |

C11H9NO8S |

|---|---|

Molecular Weight |

315.26 g/mol |

IUPAC Name |

1-(4-hydroxybenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C11H9NO8S/c13-7-3-1-6(2-4-7)11(16)20-12-9(14)5-8(10(12)15)21(17,18)19/h1-4,8,13H,5H2,(H,17,18,19) |

InChI Key |

APPNDWOFCCYTSK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.